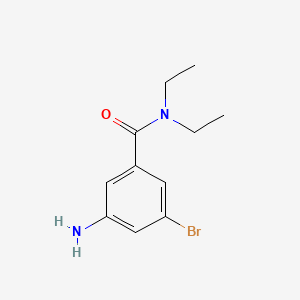
3-(Benzylamino)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Nitrobenzoic acid is a type of aromatic acid that contains a nitro functional group. The nitro group is a strong deactivating group, making the benzene ring less reactive toward electrophilic aromatic substitution .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . Nitrobenzoic acid can be synthesized from benzoic acid through nitration, a process that involves the substitution of a hydrogen atom by a nitro group .Molecular Structure Analysis
The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group . Nitrobenzoic acid, on the other hand, consists of a benzene ring with a carboxylic acid functional group and a nitro group attached .Chemical Reactions Analysis
Benzylamine, like other amines, can act as a weak base, reacting with acids to form salts . Nitrobenzoic acid, being an aromatic acid, can undergo reactions typical of carboxylic acids and nitro compounds .Physical And Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor . Nitrobenzoic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
A study focused on the degradation processes of nitisinone, highlighting its stability under different experimental conditions. Although not directly related to 3-(Benzylamino)-4-nitrobenzoic acid, this research provides insights into how the stability of similar compounds can be affected by environmental factors, which could be relevant for understanding the behavior of 3-(Benzylamino)-4-nitrobenzoic acid in various conditions (Barchańska et al., 2019).
Photosensitive Protecting Groups
This review presents work utilizing photosensitive protecting groups, including those with nitrobenzyl moieties, which are chemically related to the nitro group in 3-(Benzylamino)-4-nitrobenzoic acid. Such compounds are crucial for synthetic chemistry, offering insights into potential applications of 3-(Benzylamino)-4-nitrobenzoic acid in developing light-sensitive materials or as protecting groups in synthetic routes (Amit et al., 1974).
Parabens in Aquatic Environments
This review discusses the occurrence, fate, and behavior of parabens, which share a benzoic acid moiety with 3-(Benzylamino)-4-nitrobenzoic acid. Understanding the environmental impact and biodegradability of similar compounds can inform research into the ecological footprint of 3-(Benzylamino)-4-nitrobenzoic acid and related chemicals (Haman et al., 2015).
Gallic Acid and Anti-inflammatory Properties
Gallic acid, another benzoic acid derivative, was reviewed for its anti-inflammatory properties and molecular mechanisms. This study might provide a comparative basis for researching the bioactivity of 3-(Benzylamino)-4-nitrobenzoic acid, particularly if similar pathways or effects are hypothesized (Bai et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzylamino)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMVBTNEUYMWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-4-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

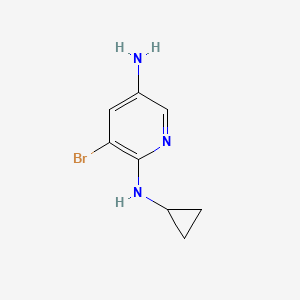
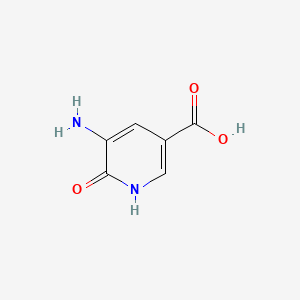

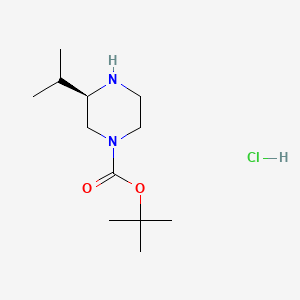
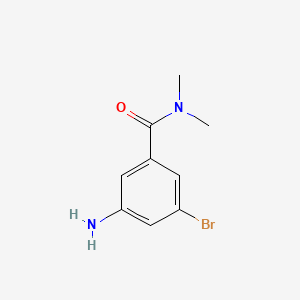
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

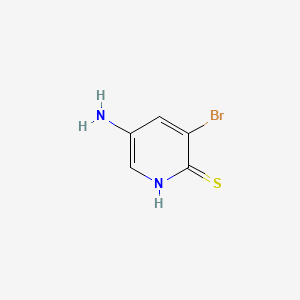

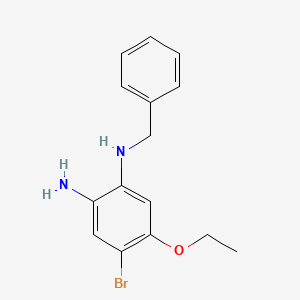
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
